molecular formula C20H21N5O2 B12247311 2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)-1,8-naphthyridine

2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)-1,8-naphthyridine

Cat. No.: B12247311
M. Wt: 363.4 g/mol
InChI Key: DOEWFSWFDMJWEE-UHFFFAOYSA-N
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Description

2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)-1,8-naphthyridine is a complex heterocyclic compound that features a unique combination of pyrazolo[3,2-b][1,3]oxazine, piperidine, and naphthyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)-1,8-naphthyridine typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)-1,8-naphthyridine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents onto the molecule. Common reagents for these reactions include halides, amines, and alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halides, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)-1,8-naphthyridine has a wide range of scientific research applications, including:

  • Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities. It may serve as a lead compound for the development of new drugs targeting various diseases.

  • Biological Research: : Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

  • Chemical Biology: : The compound can be used as a chemical probe to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.

  • Industrial Applications: : The compound’s unique chemical properties make it suitable for use in various industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)-1,8-naphthyridine involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, and other proteins that play key roles in cellular processes.

    Molecular Targets: The compound may bind to enzymes and receptors, modulating their activity and influencing cellular signaling pathways.

    Pathways Involved: The compound’s effects on cellular pathways can lead to various biological outcomes, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar pyrazolo core but differ in the fused ring systems and substituents.

    1H-Pyrazolo[3,4-b]pyridines: These compounds also feature a pyrazolo core but have different ring structures and functional groups.

Uniqueness

2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)-1,8-naphthyridine is unique due to its combination of pyrazolo[3,2-b][1,3]oxazine, piperidine, and naphthyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C20H21N5O2/c26-20(17-13-18-25(23-17)9-2-12-27-18)24-10-6-14(7-11-24)16-5-4-15-3-1-8-21-19(15)22-16/h1,3-5,8,13-14H,2,6-7,9-12H2

InChI Key

DOEWFSWFDMJWEE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCC(CC3)C4=NC5=C(C=CC=N5)C=C4)OC1

Origin of Product

United States

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